molecular formula C30H48O3 B3395949 Testosterone undecanoate CAS No. 5949-44-0

Testosterone undecanoate

Cat. No.: B3395949
CAS No.: 5949-44-0
M. Wt: 456.7 g/mol
InChI Key: UDSFVOAUHKGBEK-CNQKSJKFSA-N
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Description

Testosterone undecanoate is a synthetic ester of testosterone, a naturally occurring androgen hormone. It is primarily used in testosterone replacement therapy for men with low testosterone levels. This compound is unique due to its long-acting nature, which allows for less frequent dosing compared to other testosterone formulations .

Mechanism of Action

Target of Action

Testosterone undecanoate is an androgen indicated for testosterone replacement therapy in adult males with primary hypogonadism and hypogonadotropic hypogonadism . The primary target of this compound is the androgen receptor (AR), a nuclear receptor found in various tissues throughout the body . Testosterone, the active form of this compound, binds to AR and regulates gene expression, influencing a variety of physiological processes .

Mode of Action

This compound is a prodrug, meaning it is metabolized in the body into testosterone . Once metabolized, testosterone binds to AR, leading to conformational changes that allow the receptor to enter the nucleus and bind to specific DNA sequences, known as androgen response elements . This binding regulates the transcription of various genes, leading to changes in protein synthesis that can affect muscle growth, bone density, and other secondary sexual characteristics .

Biochemical Pathways

The conversion of this compound to testosterone is a key step in its mechanism of action . This process likely involves esterases, which cleave the undecanoate ester group to release testosterone . Once activated, testosterone can exert its effects through several biochemical pathways. For example, in muscle cells, testosterone-induced protein synthesis can lead to muscle growth .

Pharmacokinetics

This compound exhibits unique pharmacokinetics due to its formulation. It can be administered orally or intramuscularly . Following oral administration, this compound is absorbed in the small intestine and enters the lymphatic system, bypassing first-pass metabolism in the liver . This results in a higher bioavailability compared to other oral testosterone formulations . The elimination half-life of intramuscular this compound is approximately 20.9 to 33.9 days , allowing for less frequent dosing compared to other testosterone therapies .

Result of Action

The action of this compound results in increased levels of testosterone in the body, which can alleviate symptoms of testosterone deficiency. These symptoms can include decreased libido, erectile dysfunction, and loss of muscle and bone mass . By increasing testosterone levels, this compound can improve these symptoms and contribute to the maintenance of secondary sex characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone undecanoate is synthesized through the esterification of testosterone with undecanoic acid. The process typically involves the use of solvents like N,N-dimethylformamide (DMF) and bases such as pyridine. The reaction is carried out at low temperatures (0-10°C) to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of high-purity this compound involves esterification followed by purification steps to achieve a purity of 99.5% or higher. This method addresses issues related to raw material pollution and production wastewater treatment, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Testosterone undecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield undecanoic acid, while reduction can produce testosterone alcohol derivatives .

Scientific Research Applications

Testosterone undecanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Comparison

Testosterone undecanoate is unique due to its long half-life, which allows for less frequent dosing compared to other testosterone esters. For instance, testosterone enanthate and testosterone cypionate require more frequent injections (every 1-2 weeks), whereas this compound can be administered every 10-14 weeks .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFVOAUHKGBEK-CNQKSJKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863661
Record name Testosterone undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Details http://www.abmole.com/literature/testosterone-undecanoate-msds.html
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Mechanism of Action

Testosterone is a critical male sex hormone that is responsible for the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics, such as the growth and maturation of male sex organs, the development of male hair distribution, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, resulting from insufficient testosterone secretion, has two main etiologies: primary hypogonadism is caused by defects in the gonads, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH and LH). In the circulation, testosterone undecanoate is cleaved by endogenous non-specific esterases to release testosterone, the active component of the compound. The undecanoate side chain is pharmacologically inactive. Testosterone can be further converted by 5α reductase to its more biologically active form, dihydrotestosterone (DHT). The actions of testosterone and DHT are mediated via androgen receptor, which is widely expressed in many tissues, including the bone, muscle, prostate, and adipose tissue. Testosterone binds to androgen receptors with high affinity and regulates target gene transcription involved in the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics. Testosterone can cause improved sexual function, increased lean body mass, bone density, erythropoiesis, prostate size, and changes in lipid profiles.
Record name Testosterone undecanoate
Source DrugBank
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CAS No.

5949-44-0
Record name Testosterone, undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5949-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone undecanoate [USAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Testosterone undecylate
Source EPA DSSTox
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Record name 17β-hydroxyandrost-4-en-3-one undecanoate
Source European Chemicals Agency (ECHA)
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Record name TESTOSTERONE UNDECANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does testosterone undecanoate exert its effects in the body?

A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral or intramuscular administration, it is cleaved into testosterone, the active androgenic hormone. [] Testosterone then binds to androgen receptors in target tissues, influencing gene expression and exerting a wide range of physiological effects. []

Q2: What are the downstream effects of testosterone activation in target tissues?

A2: Testosterone activation impacts various systems:

  • Reproductive System: Stimulates spermatogenesis, develops and maintains male secondary sexual characteristics. [, ]
  • Musculoskeletal System: Increases muscle mass and strength, influences bone density. [, ]
  • Central Nervous System: Impacts libido, mood, and cognitive function. [, , , ]
  • Metabolic System: Influences lipid metabolism, insulin sensitivity, and body composition. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C29H48O3, and its molecular weight is 440.7 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic data, you can find this information in resources like the PubChem database or chemical supplier catalogs.

Q5: What is the stability of this compound in different formulations?

A: Research indicates that this compound dissolved in oleic acid exhibits good stability in both soft and hard gelatin capsules. [] A specific formulation incorporating castor oil as the carrier has also shown enhanced solubility and improved storage stability. []

Q6: Are there any specific material compatibility considerations for this compound formulations?

A: The choice of excipients and packaging materials is crucial for maintaining the stability and efficacy of this compound formulations. [, ] For example, formulations using oleic acid and beeswax require careful selection of dissolution media for accurate testing. [] Consulting pharmaceutical formulation guidelines and conducting appropriate compatibility studies is essential.

Q7: How is this compound absorbed and distributed in the body?

A: Oral this compound is absorbed through the lymphatic system, bypassing first-pass liver metabolism to a certain extent. [, ] It is then distributed throughout the body, ultimately reaching target tissues containing androgen receptors. [, ]

Q8: What are the differences in pharmacokinetic profiles between oral and injectable this compound?

A: Oral this compound is subject to more significant first-pass metabolism and exhibits greater fluctuations in plasma levels compared to the injectable form. [, ] Injectable this compound, particularly the long-acting formulation Nebido, offers sustained release and stable testosterone levels. [, , ]

Q9: How does the pharmacokinetic profile of this compound compare to other testosterone esters like testosterone enanthate?

A: this compound, particularly the injectable formulation, offers a longer duration of action and requires less frequent administration compared to short-acting esters like testosterone enanthate. [, , ]

Q10: What are the common in vitro and in vivo models used to study this compound?

A10: Researchers utilize various models, including:

  • In vitro: Cell lines like MCF-7 breast cancer cells are used to investigate the antiproliferative effects of this compound in combination with other drugs. []
  • In vivo: Rodent models, such as Wistar rats, are used to induce benign prostatic hyperplasia for studying the effects of this compound on prostate size and function. []

Q11: What is the clinical efficacy of this compound in treating hypogonadism?

A: Studies have shown that both oral and injectable this compound effectively improve symptoms of hypogonadism, including sexual function, mood, and metabolic parameters. [, , , , , ]

Q12: Are there any strategies being explored to improve the targeted delivery of this compound?

A12: While the provided research focuses on conventional oral and intramuscular formulations, targeted drug delivery approaches could potentially enhance efficacy and minimize off-target effects. Further research in this area might explore nanocarriers or other novel drug delivery systems for this compound.

Q13: What analytical methods are commonly used to measure this compound and its metabolites?

A13: Researchers use various techniques, including:

  • Radioimmunoassay (RIA): To quantify testosterone and other androgens in serum samples. [, , ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure this compound concentrations in biological samples. []

Q14: Is there any information available on the environmental fate and effects of this compound?

A: One study assessed the toxicity of this compound on Artemia nauplii (brine shrimp) and Betta splendens fish fry, indicating potential chronic toxic effects. [] More research is needed to fully understand its environmental impact and potential for bioaccumulation.

Q15: What factors influence the dissolution and solubility of this compound in different formulations?

A: The type of oil used as a carrier significantly affects dissolution. [, ] For instance, formulations with oleic acid show faster dissolution compared to those incorporating beeswax. []

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